2-Chloro-7-(chloromethyl)benzo[d]oxazole
Description
Properties
Molecular Formula |
C8H5Cl2NO |
|---|---|
Molecular Weight |
202.03 g/mol |
IUPAC Name |
2-chloro-7-(chloromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C8H5Cl2NO/c9-4-5-2-1-3-6-7(5)12-8(10)11-6/h1-3H,4H2 |
InChI Key |
OZUTZDGVPBBQOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(O2)Cl)CCl |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Aminophenol to Benzoxazole Intermediate
- Starting Material: 2-Aminophenol
- Reagents: Hydrochloric acid (4N HCl)
- Conditions: Refluxing temperature, typically using a sand bath for controlled heating
- Process: The 2-aminophenol is dissolved in 4N HCl and stirred under reflux. This promotes cyclization to form the benzoxazole ring system.
- Isolation: After reflux, the solvent is removed under reduced pressure to yield 2-(chloromethyl)benzo[d]oxazole as a solid intermediate.
Introduction of Chloromethyl Group at the 7-Position
- Method: The chloromethyl group is introduced by reaction with chloromethylating agents such as chloromethyl chloride or via reaction with chloroacetic acid in the presence of hydrochloric acid.
- Mechanism: Electrophilic substitution at the 7-position of the benzoxazole ring occurs, facilitated by acidic conditions.
- Typical Conditions: Heating under reflux in acidic media to ensure complete substitution.
Chlorination at the 2-Position
- Reagents: Chlorinating agents such as thionyl chloride or phosphorus pentachloride can be used to introduce the chloro substituent at the 2-position.
- Process: The benzoxazole intermediate bearing the chloromethyl group undergoes chlorination to yield the final 2-chloro-7-(chloromethyl)benzo[d]oxazole.
- Optimization: Reaction temperature and time are controlled to minimize side reactions and maximize yield.
| Step | Reactants/Intermediates | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | 2-Aminophenol | 4N HCl, reflux | Benzoxazole intermediate | Cyclization under acidic reflux |
| 2 | Benzoxazole intermediate | Chloroacetic acid, HCl, reflux | 7-(Chloromethyl)benzoxazole | Electrophilic chloromethylation |
| 3 | 7-(Chloromethyl)benzoxazole | Chlorinating agent (e.g., SOCl2) | 2-Chloro-7-(chloromethyl)benzo[d]oxazole | Chlorination at 2-position |
- Techniques: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and purity.
- Spectroscopic Analysis:
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms substitution patterns.
- Fourier-transform infrared spectroscopy (FT-IR) identifies characteristic functional groups, such as C-Cl stretches near 550 cm⁻¹.
- Crystallography: Single-crystal X-ray diffraction provides definitive structural confirmation, including bond angles and intermolecular interactions.
- Reaction time and temperature are critical parameters; for example, refluxing for 18 hours in polar aprotic solvents like dimethyl sulfoxide (DMSO) can improve cyclization yields.
- Recrystallization from ethanol-water mixtures enhances product purity.
- Lowering temperature during exothermic chlorination steps reduces side reactions and decomposition.
- Use of triethylamine as a base in some steps facilitates substitution reactions and improves yields.
| Parameter | Typical Conditions | Effect on Yield/Purity |
|---|---|---|
| Cyclization temperature | Reflux (~100 °C) | Ensures complete ring closure |
| Chloromethylation | Acidic reflux (HCl, chloroacetic acid) | Efficient substitution at 7-position |
| Chlorination agent | SOCl2 or PCl5, controlled temp | Selective chlorination at 2-position |
| Solvent | DMSO, ethanol-water for recrystallization | Enhances solubility and purity |
| Reaction time | 12–18 hours | Longer times improve conversion |
| Base | Triethylamine (in some steps) | Facilitates substitution reactions |
The preparation of 2-Chloro-7-(chloromethyl)benzo[d]oxazole is achieved through a well-established multi-step synthetic route involving cyclization of 2-aminophenol, chloromethylation, and chlorination. Careful control of reaction conditions such as temperature, time, and reagent choice is essential to optimize yield and purity. Characterization by NMR, FT-IR, and X-ray crystallography confirms the structure and substitution pattern. These methods are supported by diverse research sources and provide a reliable framework for synthesizing this compound for further chemical and biological applications.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-7-(chloromethyl)benzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the benzoxazole ring.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Products: Various substituted benzoxazole derivatives.
Oxidation Products: Oxidized derivatives with modified functional groups.
Reduction Products: Reduced derivatives with altered oxidation states.
Scientific Research Applications
2-Chloro-7-(chloromethyl)benzo[d]oxazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activities, particularly against human colorectal carcinoma.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-7-(chloromethyl)benzo[d]oxazole involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi. In anticancer research, it interferes with cellular processes, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Substituent Position and Functional Group Effects
The position and nature of substituents on the benzoxazole scaffold significantly influence physicochemical and biological properties. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Benzoxazole Derivatives
Key Observations:
Substituent Position :
- The 2- and 7-positions in 2-Chloro-7-(chloromethyl)benzo[d]oxazole create a distinct electronic environment compared to 5-substituted analogs. For example, 5-chloro derivatives exhibit lower bioactivity, likely due to steric hindrance or unfavorable electronic interactions at that position .
- In contrast, 6-Chloro-2-(chloromethyl)benzo[d]oxazole (a positional isomer) may exhibit altered solubility or reactivity due to the proximity of substituents to the oxazole nitrogen.
Functional Group Effects :
- Chloromethyl (-CH2Cl) vs. Bromomethyl (-CH2Br) : Bromomethyl groups (e.g., Br-Box) are more reactive in nucleophilic substitutions due to the weaker C-Br bond, making them preferable in photolabile protecting group applications . Chloromethyl derivatives, while less reactive, offer cost advantages and stability.
- Chloro (-Cl) vs. Methyl (-CH3) : Methyl groups at position 5 enhance bioactivity (IC50 ~10–74 μM) by donating electron density to the aromatic system, whereas chloro substituents reduce activity (IC50 ~26–102 μM) via electron-withdrawing effects .
Reactivity Comparison :
- Chloromethyl groups undergo nucleophilic substitution (e.g., with amines or thiols) but require harsher conditions than bromomethyl analogs.
- The chlorine at position 2 may direct further electrophilic substitutions to specific ring positions, influencing derivatization pathways.
Crystallographic and Physical Properties
Evidence from related compounds (e.g., 3-[Chloro(phenyl)methyl]-6-methyl-1,2-benzoxazole) reveals that substituent positions affect molecular geometry and crystal packing :
- Dihedral Angles: The chloromethyl group in 2-Chloro-7-(chloromethyl)benzo[d]oxazole may induce non-planar conformations, altering intermolecular interactions.
- Crystal Packing : Van der Waals interactions dominate in halogenated benzoxazoles, leading to dense, stable crystals with high melting points.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 2-Chloro-7-(chloromethyl)benzo[d]oxazole?
- Methodology : A common approach involves nucleophilic substitution or alkylation of a benzo[d]oxazole precursor. For example, ethyl bromoacetate can react with a chlorinated benzo[d]oxazole intermediate in DMF under reflux with potassium carbonate as a base. The product is isolated via reduced-pressure distillation, followed by recrystallization in ethanol/water .
- Key Considerations : Optimize reaction time (e.g., 9–18 hours) and stoichiometry to improve yield (reported ~65% in analogous syntheses) .
Q. How is structural characterization performed for this compound?
- Analytical Techniques :
- 1H NMR : Peaks for aromatic protons (δ 7.3–8.1 ppm) and chloromethyl groups (δ 4.5–5.0 ppm) .
- FTIR : Absorbance bands for C-Cl (~750 cm⁻¹) and oxazole ring vibrations (~1600 cm⁻¹) .
- X-ray Crystallography : Resolves bond angles and dihedral angles (e.g., chloromethyl substituent orientation relative to the benzoxazole ring) .
Q. What are the key physicochemical properties relevant to experimental design?
- Stability : Stable at room temperature but sensitive to hydrolysis; store under inert conditions .
- Solubility : Sparingly soluble in water; highly soluble in polar aprotic solvents (DMF, DMSO) .
- Reactivity : Chloromethyl group participates in nucleophilic substitutions (e.g., with amines or thiols) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict electronic properties of 2-Chloro-7-(chloromethyl)benzo[d]oxazole?
- Methodology : Density Functional Theory (DFT) calculations using B3LYP/6-31G(d) basis sets model HOMO-LUMO gaps and charge distribution. For benzoxazole derivatives, substituents like chloromethyl groups reduce band gaps by ~0.5 eV, enhancing electron transport properties .
- Validation : Compare computed spectra (UV-Vis, IR) with experimental data to refine functional groups’ contributions .
Q. What strategies resolve contradictions in reaction yields for benzoxazole derivatives?
- Case Study : Discrepancies in alkylation yields (e.g., 50% vs. 70%) may arise from solvent purity or competing side reactions.
Q. How does the chloromethyl group influence bioactivity in antimicrobial assays?
- Mechanistic Insight : The chloromethyl moiety enhances lipophilicity, improving membrane penetration. In Schiff base derivatives, this group increases MIC values against E. coli by 2–4× compared to non-chlorinated analogs .
- Experimental Design : Synthesize derivatives with variable substituents and compare zone-of-inhibition data in disk diffusion assays .
Q. What are the challenges in crystallizing 2-Chloro-7-(chloromethyl)benzo[d]oxazole?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
